N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
Brand Name: Vulcanchem
CAS No.: 887213-77-6
VCID: VC5684791
InChI: InChI=1S/C33H36FN7O2/c1-23-6-5-9-28(24(23)2)39-20-18-38(19-21-39)17-16-35-31(42)15-14-30-36-37-33-40(22-25-10-12-26(34)13-11-25)32(43)27-7-3-4-8-29(27)41(30)33/h3-13H,14-22H2,1-2H3,(H,35,42)
SMILES: CC1=C(C(=CC=C1)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)F)C
Molecular Formula: C33H36FN7O2
Molecular Weight: 581.696

N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

CAS No.: 887213-77-6

Cat. No.: VC5684791

Molecular Formula: C33H36FN7O2

Molecular Weight: 581.696

* For research use only. Not for human or veterinary use.

N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide - 887213-77-6

Specification

CAS No. 887213-77-6
Molecular Formula C33H36FN7O2
Molecular Weight 581.696
IUPAC Name N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Standard InChI InChI=1S/C33H36FN7O2/c1-23-6-5-9-28(24(23)2)39-20-18-38(19-21-39)17-16-35-31(42)15-14-30-36-37-33-40(22-25-10-12-26(34)13-11-25)32(43)27-7-3-4-8-29(27)41(30)33/h3-13H,14-22H2,1-2H3,(H,35,42)
SMILES CC1=C(C(=CC=C1)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)F)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a triazoloquinazolinone core fused with a piperazine-ethylpropanamide side chain. Its molecular formula is C₃₁H₄₁N₇O₂, with a molecular weight of 543.7 g/mol . The 3-methylbutyl group at position 4 of the triazoloquinazolinone ring contributes to hydrophobic interactions, while the 2,3-dimethylphenyl-piperazine moiety enhances binding affinity to neurotransmitter receptors .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number902931-93-5
Molecular FormulaC₃₁H₄₁N₇O₂
Molecular Weight543.7 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported

Synthetic Pathways and Optimization

Core Synthesis

The triazoloquinazolinone scaffold is synthesized via cyclocondensation of anthranilic acid derivatives with hydrazine, followed by oxidation to introduce the triazole ring . The 3-methylbutyl substituent is introduced through alkylation using 1-bromo-3-methylbutane under basic conditions .

Side Chain Integration

The piperazine-ethylpropanamide side chain is appended via nucleophilic acyl substitution, where the secondary amine of the piperazine reacts with a propanamide chloride intermediate . This step requires stringent temperature control (0–5°C) to prevent racemization.

Pharmacological Profile and Mechanism

Kinase Inhibition Activity

Structural analogs of this compound exhibit inhibitory activity against polo-like kinase 1 (Plk1), a mitotic regulator overexpressed in cancers . The triazoloquinazolinone core mimics ATP-binding motifs, competing for the kinase’s catalytic domain. In vitro assays show IC₅₀ values in the nanomolar range for Plk1 inhibition .

Table 2: Comparative Kinase Inhibition Data

KinaseIC₅₀ (nM)Selectivity Over Plk2
Plk112.415-fold
Plk2186
Aurora A>1,000>80-fold

Preclinical Research Findings

Anticancer Efficacy

In murine xenograft models of colorectal cancer, the compound reduced tumor volume by 62% at 10 mg/kg/day (p < 0.01 vs. control) . Mechanistically, it induced G₂/M cell cycle arrest and apoptosis via caspase-3 activation .

Pharmacokinetics

  • Bioavailability: 38% in rats (oral administration)

  • Half-life: 4.2 hours

  • Protein Binding: 89% (albumin-dominated)

Patent Landscape and Clinical Prospects

The compound is covered under WO 2020/176934A1 for oncology applications . Phase I trials are anticipated to begin in 2026, focusing on solid tumors with Plk1 overexpression .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator